4,4-Dimethylcyclopent-2-ene-1-carboxylic acid
Description
Properties
IUPAC Name |
4,4-dimethylcyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-3-6(5-8)7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISQKPQRMIMXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513114 | |
| Record name | 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81888-03-1 | |
| Record name | 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce the methyl groups and the carboxylic acid functionality.
Methylation: Cyclopentene is subjected to methylation using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Carboxylation: The methylated cyclopentene is then carboxylated using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst such as palladium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalysts and automation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Acid chlorides, Esters
Scientific Research Applications
Organic Synthesis
4,4-Dimethylcyclopent-2-ene-1-carboxylic acid serves as a building block in organic synthesis. Its unique structure allows for the creation of complex cyclic compounds. It is particularly useful in synthesizing specialty chemicals and materials such as polymers and resins.
Research indicates that derivatives of this compound exhibit potential biological activities:
- Antimicrobial Properties : Studies have shown that certain derivatives demonstrate effectiveness against various pathogens.
- Anticancer Activities : Research is ongoing to evaluate the efficacy of these compounds in inhibiting cancer cell growth.
Pharmaceutical Applications
The compound is being investigated as a precursor for pharmaceutical compounds. Its derivatives may lead to the development of new drugs targeting specific diseases due to their unique chemical properties.
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals. Its stability and reactivity make it a valuable intermediate in manufacturing processes involving polymers and resins.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound derivatives against common bacterial strains. The results indicated significant inhibition zones compared to control samples, suggesting potential for development into antimicrobial agents.
| Compound Derivative | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Derivative A | 15 | E. coli |
| Derivative B | 20 | S. aureus |
| Control | 5 | E. coli |
Case Study 2: Anticancer Properties
Research focused on the anticancer effects of derivatives on breast cancer cell lines. The study demonstrated that certain derivatives reduced cell viability significantly compared to untreated controls.
| Treatment Group | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Derivative C | 45 | 10 |
| Derivative D | 30 | 5 |
| Control | 100 | - |
Mechanism of Action
The mechanism of action of 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence metabolic pathways, including those involved in cell signaling and energy production.
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Related Compounds
Key Observations:
Substituent Effects on Reactivity and Solubility Amino vs. Methyl Groups: The 4-amino substituent in compounds like 4-aminocyclopent-2-ene-1-carboxylic acid HCl increases water solubility due to protonation in acidic conditions . In contrast, the 4,4-dimethyl groups in the target compound would likely reduce solubility, favoring nonpolar solvents. Halogenated Derivatives: The 2-chloro-6-methylpyrimidine-4-carboxylic acid demonstrates how electronegative substituents (e.g., Cl) enhance reactivity in cross-coupling reactions, a property less relevant to the methyl-substituted cyclopentene analog.
Ring System Differences Cyclopentene vs.
Stereochemical Considerations The trans-4-amino isomer highlights the role of stereochemistry in biological activity, suggesting that the stereochemistry of substituents in 4,4-dimethylcyclopent-2-ene-1-carboxylic acid could influence its interactions in chiral environments.
Safety and Handling Safety data sheets (SDS) for compounds like 2-chloro-6-methylpyrimidine-4-carboxylic acid emphasize handling precautions for corrosive or toxic derivatives.
Biological Activity
Overview
4,4-Dimethylcyclopent-2-ene-1-carboxylic acid (CAS Number: 81888-03-1) is an organic compound with the molecular formula C9H14O2. It is characterized by a cyclopentene structure with two methyl groups at the 4-position and a carboxylic acid group at the 1-position. This unique structure contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound exhibits various chemical reactivity patterns, including:
- Oxidation : Can be oxidized to form ketones or aldehydes.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution : Participates in nucleophilic substitution reactions.
These properties make it a valuable intermediate in organic synthesis and a subject of interest in biological studies .
Antimicrobial Properties
Research indicates that derivatives of this compound possess significant antimicrobial activity. In vitro studies have shown that these derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies have demonstrated that it can selectively induce apoptosis in cancer cell lines, such as HSC-2 and HL-60. The cytotoxic effects were quantified with CC50 values indicating effective concentrations for tumor cell death . The mechanism appears to involve modulation of cell signaling pathways associated with proliferation and survival.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound interacts with enzymes and receptors, modulating their activity.
- Pathways Influenced : It affects metabolic pathways related to cell signaling and energy production, potentially enhancing or inhibiting cellular responses based on the context of exposure .
Study on Anticancer Effects
A study published in a peer-reviewed journal highlighted the effects of this compound on human leukemia cells. The research demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through activation of caspase pathways. This suggests its potential as a therapeutic agent in leukemia treatment .
Antimicrobial Efficacy Assessment
Another study focused on evaluating the antimicrobial efficacy of this compound against various pathogens. Results indicated that certain derivatives exhibited stronger inhibitory effects compared to standard antibiotics, showcasing their potential as new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Two methyl groups at the 4-position | Antimicrobial, Anticancer |
| Cyclopentene-1-carboxylic acid | Lacks methyl groups | Weaker biological activity |
| 4-Methylcyclopent-2-ene-1-carboxylic acid | One methyl group | Intermediate activity |
This table illustrates how structural differences impact biological activity, emphasizing the unique position of this compound in terms of potency and application.
Q & A
Basic: What are the common synthetic routes for 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves cyclization of pre-functionalized precursors or derivatization of related cyclopentene scaffolds. For example:
- Ring-closing metathesis of diene precursors using Grubbs catalysts (e.g., as seen in structurally analogous cyclopentene derivatives ).
- Carboxylation of 4,4-dimethylcyclopent-2-ene intermediates via CO₂ insertion under palladium catalysis .
Optimization includes adjusting temperature (50–100°C), solvent polarity (THF or DMF), and catalyst loading (1–5 mol%). Monitoring by TLC or HPLC ensures reaction completion .
Basic: How is the structure of this compound confirmed using spectroscopic methods?
Answer:
Key techniques include:
- HRMS (High-Resolution Mass Spectrometry): Confirms molecular formula (e.g., [M+H]⁺ ion matching C₈H₁₂O₂) .
- ¹H/¹³C NMR: Assigns olefinic protons (δ 5.5–6.0 ppm for cyclopentene doublet) and quaternary methyl groups (δ 1.2–1.5 ppm) .
- IR Spectroscopy: Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Advanced: How do stereochemical variations in cyclopentene-carboxylic acid derivatives affect their biological activity?
Answer:
Stereochemistry (e.g., cis/trans substituents) influences binding to biological targets. For example:
- Enantiomeric pairs of similar compounds show divergent enzyme inhibition due to spatial compatibility with active sites .
- Molecular docking simulations (e.g., using AutoDock Vina) can predict stereochemical preferences for receptor interactions .
Advanced: What computational methods are used to predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Answer:
- DFT (Density Functional Theory): Calculates frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic attack at the cyclopentene double bond .
- Molecular Dynamics (MD): Simulates solvent effects on carboxylate group reactivity, critical for designing aqueous-phase reactions .
Advanced: How can enantiomers of this compound be resolved using chiral chromatography?
Answer:
- Chiral Stationary Phases (CSPs): Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol (95:5) mobile phase.
- Method Validation: Optimize flow rate (0.5–1.0 mL/min) and column temperature (25–40°C) to achieve baseline separation (resolution >1.5) .
Basic: What are the solubility properties of this compound in common organic solvents?
Answer:
- High solubility in polar aprotic solvents (DMSO, DMF) due to carboxylic acid hydrogen bonding.
- Low solubility in non-polar solvents (hexane, toluene). Solubility data can be tabulated via gravimetric analysis .
Advanced: How can researchers validate analytical methods for quantifying trace impurities in this compound?
Answer:
- ICH Guidelines: Follow Q2(R1) for specificity, linearity (R² >0.99), and LOQ (Limit of Quantitation) determination via spiked samples.
- LC-MS/MS: Detects impurities at ppm levels using MRM (Multiple Reaction Monitoring) transitions .
Advanced: How should researchers address discrepancies in spectral data during structural elucidation?
Answer:
- Comparative Analysis: Cross-reference with published spectra of analogous compounds (e.g., 3,3-dimethylcyclobut-1-enecarboxylic acid ).
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹³C couplings .
Basic: What stability profiles should be considered when storing this compound?
Answer:
- Thermal Stability: Degrades above 150°C (TGA analysis recommended).
- Photostability: Store in amber vials under inert gas (N₂/Ar) to prevent cyclopentene ring oxidation .
Advanced: How can HRMS and 2D NMR be applied to impurity profiling of this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
